2,4-Dimethyl-4'-piperidinomethyl benzophenone
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Overview
Description
2,4-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound known for its use as an ultraviolet absorber in various industrial and consumer products. It is commonly utilized in plastics, coatings, adhesives, and textiles to protect against ultraviolet radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-4’-piperidinomethyl benzophenone is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dimethyl-4’-piperidinomethyl benzophenone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and photochemical studies.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and coatings with enhanced ultraviolet protection.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-piperidinomethyl benzophenone involves its ability to absorb ultraviolet radiation, thereby preventing the degradation of materials exposed to sunlight. The compound interacts with ultraviolet light, converting it into less harmful forms of energy, such as heat.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzophenone: A related compound with similar ultraviolet-absorbing properties.
4,4’-Dimethylbenzophenone: Another benzophenone derivative used for ultraviolet protection.
Uniqueness
2,4-Dimethyl-4’-piperidinomethyl benzophenone is unique due to its enhanced stability and effectiveness as an ultraviolet absorber. Its piperidinomethyl group provides additional stability and versatility in various applications compared to other benzophenone derivatives.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-6-11-20(17(2)14-16)21(23)19-9-7-18(8-10-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGQQNUFBIALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642693 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-49-8 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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